molecular formula C9H15N3O B13068597 5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13068597
M. Wt: 181.23 g/mol
InChI Key: GAGXHEWDRBXWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a pyrazole ring substituted with a methyl group and an oxolan-2-ylmethyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxolan-2-ylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and oxolan-2-yl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

InChI Key

GAGXHEWDRBXWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.